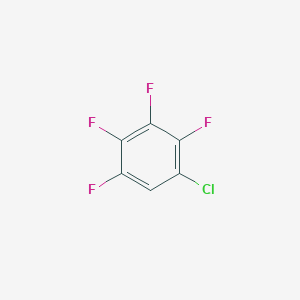

1-Chloro-2,3,4,5-tetrafluorobenzene

Description

Significance within Halogenated Aromatic Chemistry

Halogenated aromatic hydrocarbons are a class of chemicals characterized by a benzene (B151609) ring substituted with one or more halogen atoms. iloencyclopaedia.org These compounds, including chlorobenzenes and their derivatives, have been widely utilized as solvents and chemical intermediates in numerous industrial processes. iloencyclopaedia.org The presence of both chlorine and fluorine atoms on the benzene ring of 1-chloro-2,3,4,5-tetrafluorobenzene provides multiple reactive sites, allowing for a diverse range of chemical transformations. This dual halogenation is a key feature that distinguishes it within the broader family of halogenated aromatics and underpins its utility in specialized synthetic applications.

Context within Polyfluorinated Organic Compounds Research

Polyfluorinated organic compounds (PFCs) are a diverse group of chemicals that have seen widespread use in a multitude of applications, including pharmaceuticals and agrichemicals. nih.gov The carbon-fluorine bond is the strongest single bond in organic chemistry, which often imparts enhanced stability and unique electronic properties to fluorinated molecules. nih.gov Research into PFCs is driven by the desire to leverage these properties for the development of new materials and bioactive molecules. This compound serves as a key precursor in the synthesis of more complex polyfluorinated structures, contributing to the expanding library of these valuable compounds. The strategic placement of the chlorine atom provides a handle for further chemical modification, while the tetrafluorinated ring maintains the desirable characteristics of a polyfluorinated system.

Overview of Research Trajectories and Academic Focus

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆HClF₄ |

| Molecular Weight | 184.52 g/mol anexib.com |

| CAS Number | 1835-61-6 nist.gov |

| Appearance | Liquid sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2,3,4,5-tetrafluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HClF4/c7-2-1-3(8)5(10)6(11)4(2)9/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REYPREDAEPMPDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)F)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HClF4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594395 | |

| Record name | 1-Chloro-2,3,4,5-tetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769-37-9 | |

| Record name | 1-Chloro-2,3,4,5-tetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Transformations of 1 Chloro 2,3,4,5 Tetrafluorobenzene

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for polyfluoroaromatic compounds. nih.govnist.gov These reactions involve the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. wikipedia.orgwikipedia.org The presence of multiple fluorine atoms activates the benzene (B151609) ring towards nucleophilic attack. nih.govnist.gov

Reactivity of Ring-Bound Chlorine Atoms

In nucleophilic substitution reactions of polyhalogenated benzenes, the relative reactivity of different halogens as leaving groups is a critical factor. Generally, fluorine is more readily displaced than chlorine in nucleophilic aromatic substitution reactions. nih.govnist.gov This is because the rate-determining step is the attack of the nucleophile on the ring, which is facilitated by the high electronegativity of fluorine that polarizes the carbon-fluorine bond. youtube.commasterorganicchemistry.com

However, the chlorine atom in 1-chloro-2,3,4,5-tetrafluorobenzene can be selectively replaced under certain conditions. For instance, it can be preferentially substituted by a hydrogen atom through reaction with hydrogen gas over a palladium catalyst at high temperatures (280 °C). nist.gov

Nucleophilic Attack on Substituted Positions

The position of nucleophilic attack on the tetrafluorobenzene ring is influenced by the directing effects of the existing substituents. In polyfluorinated benzenes, electron-withdrawing groups, such as the fluorine atoms themselves, activate the ortho and para positions to nucleophilic attack. wikipedia.orglibretexts.org

In the context of this compound, nucleophilic attack can occur at the carbon bearing the chlorine atom or at one of the fluorine-bearing carbons. The outcome of the reaction depends on the nature of the nucleophile and the reaction conditions. While fluorine is generally a better leaving group in SNAr reactions, the specific substitution pattern and the presence of the chlorine atom can influence the regioselectivity of the reaction. nih.govnist.gov

Reactivity of Chloromethyl Functionality in Derivatives (e.g., 1-(chloromethyl)-2,3,4,5-tetrafluorobenzene)

The introduction of a chloromethyl group onto the tetrafluorobenzene ring, forming derivatives like 1-(chloromethyl)-2,3,4,5-tetrafluorobenzene, introduces a new reactive site. The chloromethyl group is susceptible to nucleophilic substitution reactions, similar to other benzyl (B1604629) halides. nih.gov These reactions typically proceed via an SN2 mechanism, where a nucleophile displaces the chloride ion. This functionality allows for further synthetic modifications, enabling the introduction of a wide range of functional groups at the methyl position.

Electrophilic Substitution Reactions on the Tetrafluorobenzene Core

The tetrafluorobenzene core is generally deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing nature of the fluorine atoms. nih.govnist.gov Electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation, typically require highly reactive electrophiles and harsh reaction conditions. msu.eduyoutube.com The fluorine substituents decrease the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. youtube.com Consequently, forcing conditions are often necessary to achieve electrophilic substitution on polyfluorinated benzene rings. nih.govnist.gov

Oxidation and Reduction Pathways

Reductive Dechlorination Processes using Catalytic Hydrogenation

Reductive dechlorination is a process where a chlorine atom is replaced by a hydrogen atom. epa.govresearchgate.net In the case of this compound, this can be achieved through catalytic hydrogenation. nist.gov This reaction is typically carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). nist.govtcichemicals.com The process involves the cleavage of the carbon-chlorine bond and the formation of a carbon-hydrogen bond.

Selective reductive dechlorination of the chlorine atom over the fluorine atoms is possible. For example, the reaction of this compound with hydrogen over a palladium catalyst at elevated temperatures (280°C) results in the preferential replacement of the chlorine atom to yield 1,2,3,4-tetrafluorobenzene (B1293379). nist.gov This selectivity is significant as it allows for the targeted removal of chlorine without affecting the fluorine substituents. Catalytic hydrogenation is a widely used method for the reduction of various functional groups and for deprotection in organic synthesis. tcichemicals.com

| Reaction Type | Reagents and Conditions | Products | Reference |

| Nucleophilic Substitution (Dechlorination) | H₂, Pd catalyst, 280 °C | 1,2,3,4-Tetrafluorobenzene | nist.gov |

| Reductive Dechlorination | Magnesium, n-butylamine | Benzene (from 1,3,5-trichlorobenzene) | researchgate.net |

| Catalytic Hydrogenation | H₂, Pt/ZrO₂/ZSM-5 or Pt/ZrO₂/MCM-22 | p-Aminophenol (from p-chloronitrobenzene) | nih.gov |

Metal-Mediated and Cross-Coupling Reactions

This compound is a potential substrate for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. libretexts.org The general reaction scheme involves an aryl halide, like chlorotetrafluorobenzene, reacting with a boronic acid in the presence of a palladium catalyst and a base. libretexts.org

The catalytic cycle for the Suzuki-Miyaura coupling consists of three primary steps:

Oxidative Addition : The palladium(0) catalyst reacts with the aryl halide (Ar-X), in this case, this compound, to form a palladium(II) intermediate. nih.gov The reactivity of the halide typically follows the trend I > OTf > Br > Cl. libretexts.org

Transmetalation : The organoboron reagent transfers its organic group to the palladium(II) complex, a step that is often facilitated by the base.

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the final biaryl product. libretexts.org

For polyhalogenated substrates, achieving site selectivity can be a challenge. nih.gov The selectivity is often determined during the oxidative addition step, which is influenced by the electrophilicity of the carbon atom attached to the halogen. nih.gov While aryl chlorides are generally less reactive than bromides or iodides, modified conditions and specialized ligands have been developed to facilitate their use in Suzuki couplings. libretexts.org

Table 1: Typical Components in a Suzuki-Miyaura Coupling Reaction

| Component | Example | Role |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner |

| Catalyst Precursor | Pd(OAc)₂, Pd(PPh₃)₄ | Source of active Pd(0) catalyst |

| Ligand | Triphenylphosphine (PPh₃) | Stabilizes and activates the catalyst |

| Base | K₂CO₃, Cs₂CO₃ | Activates the organoboron reagent |

| Solvent | Toluene (B28343), Dioxane | Reaction medium |

This table presents generalized components for a Suzuki-Miyaura coupling.

Direct Arylation Polymerization (DArP) is an increasingly important method for synthesizing conjugated polymers. This approach avoids the pre-functionalization of one of the coupling partners (like organoboron or organotin compounds) by directly activating a C-H bond.

Penta-, tetra-, tri-, and difluorobenzenes have been shown to undergo palladium-catalyzed direct arylation with a variety of aryl halides in high yields. acs.org In these reactions, the electron-deficient, C-H acidic arenes react preferentially, which is the inverse of the reactivity seen in classical electrophilic aromatic substitution. acs.org For 1,2,3,4-tetrafluorobenzene, steric hindrance can disfavor double arylation, allowing for selective monoarylation. acs.org However, when two bromine atoms are present on the coupling partner, double direct arylation can be performed to produce perfluoroterarylbenzenes, demonstrating a step towards polymerization. acs.org

Computational studies suggest that the C-H bond cleavage occurs through a concerted mechanism involving the palladium catalyst and a carbonate or bromide ligand. acs.org A kinetic isotope effect of 3.0 indicates that C-H bond cleavage is a kinetically significant step in the catalytic cycle. acs.org

Table 2: Examples of Direct Arylation with Polyfluorobenzenes

| Fluorobenzene Isomer | Aryl Halide Partner | Outcome | Reference |

|---|---|---|---|

| 1,2,3,4-Tetrafluorobenzene | Aryl bromide | Selective monoarylation | acs.org |

| 1,3-Difluorobenzene | Aryl bromide | Selective arylation at C-H between F atoms | acs.org |

This table is based on findings from a study on direct arylation of perfluorobenzenes. acs.org

The formation of organometallic intermediates is a crucial step in many transformations of fluorinated aromatics. While specific lithiation studies on this compound are not detailed in the provided sources, the principles can be inferred from related chemistry. The high electronegativity of fluorine atoms increases the acidity of adjacent C-H bonds, facilitating deprotonation by strong bases like organolithium reagents (directed ortho-lithiation). This would likely occur at the C-6 position of the target molecule.

Beyond lithiation, other organometallic intermediates have been studied. For example, the reaction of 1,2-bis(chloromercurio)tetrafluorobenzene with benzene leads to the formation of supramolecular frameworks held together by various interactions, demonstrating the stability of these organomercury intermediates. rsc.org

More recently, the generation of a transient nickel-silylene species has been shown to react with arenes, including tetrafluorobenzene, via C-H bond activation. acs.orgacs.org This process forms a stable nickel-silyl complex, an organometallic intermediate where the C-H bond has formally added across the Ni-Si core. acs.orgacs.org This reaction is reversible, and the intermediate can be isolated and used for subsequent transformations. acs.orgacs.org

The activation of C-H and C-F bonds in fluoroaromatics by transition metal complexes is a field of intensive research. nih.govosti.gov The process involves the cleavage of these strong bonds, which is a key step for further functionalization. acs.org

The competition between C-H and C-F activation is governed by several factors, including the metal center, the ligands, and the specific fluoroaromatic substrate. nih.gov

Metal Dependence : The choice of metal is critical. Nickel and platinum complexes are commonly studied. For instance, Ni(0) complexes with specific nitrogen-donor ligands have been shown to selectively activate C-F bonds in tetrafluorobenzenes. nih.gov In contrast, some platinum systems may favor C-H activation. nih.gov

Regioselectivity : When C-H bonds of fluoroaromatics are activated, there is a preference for the metal to bind at a position where the remaining C-F bonds are ortho to the new metal-carbon bond. nih.gov This is attributed to the electronic effects of the fluorine substituents on the bond energies. nih.gov

Mechanism : The activation can proceed via different pathways. A common pathway is oxidative addition, where the metal formally inserts into the C-H or C-F bond. nih.gov In some cases, the ligand is not merely a spectator; phosphine-assisted C-F activation involves the phosphine (B1218219) ligand acting as a fluorine acceptor. nih.gov In nickel-silylene systems, C-H activation proceeds via a concerted oxidative addition at the Ni center, with the silicon atom playing a crucial role in stabilizing the resulting hydride. acs.orgacs.org

Table 3: Factors Influencing C-H vs. C-F Bond Activation

| Factor | Influence on Activation | Example | Reference |

|---|---|---|---|

| Metal Center | Determines bond strengths (e.g., M-F vs. M-H) and kinetic preferences. | Pt-F bonds are weaker than Ni-F bonds. | nih.gov |

| Ligand | Can be directly involved in the bond-breaking step. | Phosphine ligands can act as fluorine acceptors. | nih.gov |

| Substrate | Degree of fluorination and position of C-H bonds. | Perfluoroarenes favor C-F activation; partially fluorinated arenes show competition. | nih.gov |

| Thermodynamics | The metal-fluoride bond is often the most stable product. | The thermodynamic product is typically the M-F species. | nih.gov |

Exploration of Supramolecular Interactions

The highly polarized nature of the C-F bond and the electron-deficient character of the fluorinated aromatic ring in this compound make it a candidate for various supramolecular interactions. These non-covalent interactions are critical in crystal engineering and materials science.

Studies on related compounds provide significant insight. For example, the crystal structure of a complex formed from 1,2-bis(chloromercurio)tetrafluorobenzene and benzene reveals a supramolecular framework built upon several types of interactions. rsc.org These include:

Halogen Bonding : Interactions between the mercury center and chlorine (Hg···Cl) or fluorine (Hg···F) atoms on adjacent molecules. rsc.org The chlorine and fluorine atoms on this compound can act as halogen bond acceptors.

π-π Stacking : The electron-deficient tetrafluorobenzene ring can engage in π-π stacking interactions with electron-rich aromatic systems. rsc.org

Metal-π Interactions : The mercury atoms in the model compound were also shown to interact with the π-system of benzene molecules (Hg···π). rsc.org

The general principles of supramolecular chemistry suggest that the polarized C-H bond in this compound could act as a hydrogen bond donor, while the nitrogen-rich environment of molecules like 1,2,3-triazoles can lead to complexation via hydrogen and halogen bonding. rsc.org These varied interactions allow for the rational design of complex solid-state architectures.

Halogen Bonding with Donor Molecules

Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom, known as a σ-hole, interacts with a nucleophilic region, such as a lone pair or a π-system, on another molecule. princeton.edu The strength of this interaction is influenced by the polarizability of the halogen atom, generally increasing in the order F < Cl < Br < I. princeton.edunih.gov The presence of electron-withdrawing groups on the molecule bearing the halogen atom enhances the magnitude of the σ-hole, thereby strengthening the halogen bond. nih.govoup.com

In the case of this compound, the four fluorine atoms act as powerful electron-withdrawing groups, which is expected to increase the electrophilic character of the chlorine atom, making it a potential halogen bond donor. While the chlorine atom is a weaker halogen bond donor compared to bromine or iodine, the perfluorinated ring system significantly enhances its ability to engage in such interactions. nih.gov

The directionality of the halogen bond is a key feature, with the interaction typically being linear or near-linear, aligning with the axis of the covalent bond to the halogen. princeton.edu Molecules that can act as halogen bond acceptors (donors of electron density) are diverse and include:

Nitrogen-containing compounds: Pyridine and its derivatives are well-known and effective halogen-bond acceptors. oup.com

Chalcogenides: Compounds containing Y=O (where Y = C, P, S) are also recognized as potent halogen-bond acceptors. oup.com

π-systems: Aromatic rings or other electron-rich π-systems can also serve as the nucleophilic donor in a halogen bond. princeton.edu

The table below illustrates the characteristics of halogen bonding with various donor types, drawing from studies on analogous fluorinated halobenzenes.

| Halogen Bond Donor | Halogen Bond Acceptor Type | Example Acceptor Molecule | Key Interaction Feature |

| Perfluoroiodobenzene | Nitrogen Heterocycle | Pyridine | Strong, directional C–I···N bond oup.com |

| Perfluoroiodobenzene | Chalcogenide | Sulfoxide (R₂S=O) | Robust C–I···O=S supramolecular synthon oup.com |

| Halogenated Benzene | π-System | Benzene | Interaction with the π-electron cloud princeton.edu |

Charge-Assisted Hydrogen Bonding and Anion-π Interactions in Derivatives

While this compound itself does not possess the functional groups for strong hydrogen bonding, its derivatives can be engineered to participate in sophisticated non-covalent interactions, including charge-assisted hydrogen bonding and anion-π interactions, for applications in molecular recognition. nih.govrsc.org

Charge-Assisted Hydrogen Bonding is a powerful strategy for binding anions, particularly in aqueous media. nih.govrsc.org It leverages strong electrostatic attraction to overcome the high energy penalty of dehydrating anions. nih.gov This type of interaction is typically found in receptors containing positively charged groups like polyammonium or guanidinium, which act as potent hydrogen bond donors to the anionic guest. nih.gov A derivative of this compound incorporating, for example, an ammonium (B1175870) or pyridinium (B92312) moiety would be capable of such interactions. The binding affinity in these systems is often significant, as demonstrated by the high association constants observed for certain synthetic receptors with anions like sulfate (B86663) or oxalate (B1200264) in water. rsc.org

Anion-π Interactions are non-covalent forces between an anion and an electron-deficient (π-acidic) aromatic ring. researchgate.netnih.gov The substitution of hydrogen atoms with highly electronegative fluorine atoms, as in the tetrafluorobenzene ring system, drastically reduces the electron density of the aromatic π-system, creating a favorable electrostatic potential for interacting with anions. rsc.org

The key characteristics of these interactions in derivatives are:

Enhanced Anion Recognition: The π-acidic nature of the fluorinated ring is crucial. H → F substitutions on an aromatic ring are a known strategy to create a π-acidic region, enhancing its ability to recognize and bind anions. rsc.org

Cooperative Effects: These interactions can work in concert. For instance, a derivative might feature a hydrogen-bonding group positioned to interact with an anion that is simultaneously engaged in an anion-π interaction with the fluorinated ring. This cooperativity can lead to stronger and more selective binding. mdpi.com

Interaction Nature: Anion-π interactions are primarily electrostatic in nature, supplemented by polarization and charge-transfer contributions. mdpi.com The interaction involves the attraction between the negative charge of the anion and the positive quadrupole moment of the electron-deficient aromatic ring. mdpi.com

The table below summarizes the energetic contributions to anion binding in a model system, highlighting the favorability of these interactions.

| Interaction Type | Key Driving Force | Typical Energy Range (kcal/mol) | Example System |

| Charge-Assisted Hydrogen Bond | Electrostatic attraction and H-bonding | Favorable enthalpic (ΔH) and entropic (-TΔS) contributions nih.gov | Polyammonium cage with sulfate (SO₄²⁻) nih.govrsc.org |

| Anion-π Interaction | Electrostatic (ion-quadrupole) and polarization | ~5-12 kcal/mol (20-50 kJ/mol) researchgate.net | Hexafluorobenzene (B1203771) with halide anions researchgate.net |

Advanced Spectroscopic Characterization of 1 Chloro 2,3,4,5 Tetrafluorobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 1-Chloro-2,3,4,5-tetrafluorobenzene, ¹H, ¹³C, and ¹⁹F NMR are particularly insightful.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is characterized by a single multiplet in the aromatic region. This signal corresponds to the lone proton on the benzene (B151609) ring. The specific chemical shift and multiplicity of this proton are influenced by the surrounding fluorine and chlorine atoms. The electron-withdrawing nature of the halogen substituents deshields the proton, causing its resonance to appear at a relatively downfield position. The coupling of the proton to the adjacent fluorine atoms results in a complex splitting pattern.

| Proton | Chemical Shift (ppm) | Multiplicity |

| H-6 | ~7.3 | Multiplet |

Table 1: ¹H NMR data for this compound. The chemical shift is referenced to a standard internal solvent signal.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum of this compound provides information about the different carbon environments within the molecule. Due to the substitution pattern, there are six distinct carbon signals. The carbon atom bonded to chlorine (C-1) and the carbons bonded to fluorine (C-2, C-3, C-4, C-5) exhibit characteristic chemical shifts influenced by the electronegativity of the attached halogen. The carbon atom bonded to the proton (C-6) also shows a distinct resonance. The signals for the fluorine-bearing carbons are further split due to carbon-fluorine coupling (¹JCF, ²JCF, etc.), which can provide additional structural information. In broadband decoupled ¹³C NMR spectra, these couplings are removed, and each unique carbon appears as a singlet. youtube.com

| Carbon Atom | Approximate Chemical Shift (ppm) |

| C-1 (C-Cl) | 110-120 |

| C-2, C-5 (C-F) | 140-150 (doublet) |

| C-3, C-4 (C-F) | 135-145 (doublet) |

| C-6 (C-H) | 115-125 |

Table 2: Estimated ¹³C NMR chemical shifts for this compound. Note that the chemical shifts for the fluorinated carbons are split into doublets due to one-bond C-F coupling.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Substituent Effects and Reaction Monitoring

¹⁹F NMR is a highly sensitive technique for studying fluorinated organic compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org In this compound, the four fluorine atoms are in two different chemical environments, leading to two distinct signals in the ¹⁹F NMR spectrum. The fluorine atoms at the C-2 and C-5 positions are equivalent, as are the fluorine atoms at the C-3 and C-4 positions. The chemical shifts of these fluorine nuclei are sensitive to the electronic effects of the chlorine substituent and can be used to monitor reactions involving this compound. rsc.orgthermofisher.com The large chemical shift dispersion in ¹⁹F NMR helps in resolving signals even in complex mixtures. wikipedia.orgazom.com

| Fluorine Atom | Approximate Chemical Shift (ppm) |

| F-2, F-5 | -140 to -145 |

| F-3, F-4 | -155 to -160 |

Table 3: Estimated ¹⁹F NMR chemical shifts for this compound. Chemical shifts are referenced to a standard such as CFCl₃.

Advanced NMR Techniques for Spin System Analysis

The ¹H and ¹⁹F nuclei in this compound form a complex spin system due to the various homo- and heteronuclear coupling interactions (H-F, F-F). Advanced NMR techniques, such as 2D correlation spectroscopy (COSY) and heteronuclear single quantum coherence (HSQC), can be employed to fully elucidate the coupling network. ¹H-¹⁹F heteronuclear COSY would reveal correlations between the proton and the neighboring fluorine nuclei, helping to assign the complex splitting patterns observed in the 1D spectra. Similarly, ¹⁹F-¹⁹F COSY experiments can be used to identify through-space and through-bond couplings between the different fluorine atoms, providing valuable conformational and structural information. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its various bonds. The most prominent bands are associated with the C-F and C-Cl stretching vibrations, as well as the aromatic C-C stretching and C-H bending vibrations. The strong absorptions in the 1000-1400 cm⁻¹ region are characteristic of C-F stretching modes. The C-Cl stretching vibration typically appears in the 600-800 cm⁻¹ range. Aromatic C-H stretching is observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to bands in the 1400-1600 cm⁻¹ region.

| Vibrational Mode | Approximate Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3050-3150 |

| Aromatic C=C Stretch | 1400-1600 |

| C-F Stretch | 1000-1400 |

| C-Cl Stretch | 600-800 |

Table 4: Characteristic FT-IR absorption frequencies for this compound.

Fourier-Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

Fourier-Transform Raman (FT-Raman) spectroscopy is a powerful technique for probing the vibrational modes of molecules. In the case of this compound, the FT-Raman spectrum provides a detailed fingerprint of its molecular structure. The vibrational assignments are typically supported by computational methods, such as Density Functional Theory (DFT), which can predict the frequencies and intensities of the Raman-active modes.

Key vibrational modes observed in the FT-Raman spectrum of similar halogenated benzene derivatives include C-H stretching, C-C stretching, and various bending modes. For instance, in related fluorinated and chlorinated benzenes, C-C stretching vibrations are typically observed in the 1233-1599 cm⁻¹ region. niscpr.res.in C-H stretching vibrations are generally found between 2961 and 3122 cm⁻¹. niscpr.res.in The substitution pattern on the benzene ring significantly influences the exact frequencies of these vibrations.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) in Halogenated Benzenes |

| C-H Stretching | 2961 - 3122 niscpr.res.in |

| C-C Stretching | 1233 - 1599 niscpr.res.in |

| C-Cl Bending (In-plane) | 265 - 385 niscpr.res.in |

| C-F Bending (In-plane) | ~352 niscpr.res.in |

Analysis of Carbon-Halogen Vibrational Frequencies

The vibrational frequencies of carbon-halogen bonds are a key feature in the infrared and Raman spectra of halogenated aromatic compounds.

C-Cl Vibrations: The carbon-chlorine stretching (C-Cl) vibration in aromatic compounds typically appears in the frequency range of 550-850 cm⁻¹. niscpr.res.inorgchemboulder.com For example, in 1-(chloromethyl)-4-fluorobenzene, the C-Cl stretching vibration is observed at 401 cm⁻¹ in the Raman spectrum. niscpr.res.in The C-Cl in-plane bending deformation for this molecule is found at 293 cm⁻¹. niscpr.res.in

C-F Vibrations: The carbon-fluorine stretching (C-F) vibrations are characteristically strong and are found in the region of 1000-1300 cm⁻¹. niscpr.res.in In mono-fluorinated benzenes, these vibrations are typically noted between 1000 and 1100 cm⁻¹. niscpr.res.in For 1-(chloromethyl)-4-fluorobenzene, a strong C-F stretching vibration is seen at 1294 cm⁻¹ in the Raman spectrum. niscpr.res.in The C-F in-plane bending deformation is established at 352 cm⁻¹ in the Raman spectrum of the same compound. niscpr.res.in

| Vibrational Mode | Typical Frequency Range (cm⁻¹) in Aromatic Compounds |

| C-Cl Stretching | 550 - 850 niscpr.res.inorgchemboulder.com |

| C-F Stretching | 1000 - 1300 niscpr.res.in |

| C-Cl Bending (In-plane) | 265 - 385 niscpr.res.in |

| C-F Bending (In-plane) | ~352 niscpr.res.in |

Mass Spectrometry Techniques (e.g., Electron Ionization Mass Spectrometry)

Electron Ionization Mass Spectrometry (EI-MS) is a fundamental technique for determining the molecular weight and fragmentation pattern of organic compounds. In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the compound's structure.

For halogenated benzenes, fragmentation often involves the loss of halogen atoms or the aromatic ring itself. The mass spectrum of the isomeric compound 1-Chloro-2,3,5,6-tetrafluorobenzene (B157760) shows a molecular ion peak, and its fragmentation pattern can be analyzed to understand the stability of different fragments. nist.gov The fragmentation of aromatic compounds can be complex, with rearrangements and multiple cleavage pathways possible. nih.gov The relative abundance of the fragment ions provides insights into the bond strengths within the molecule. libretexts.org

Photoelectron Spectroscopy for Elemental and Chemical State Analysis (e.g., XPS)

The XPS spectrum would show peaks corresponding to the core-level electrons of carbon (C 1s), chlorine (Cl 2p), and fluorine (F 1s). The binding energies of these peaks would provide information about the chemical environment of each element. For example, the C 1s spectrum would be complex, with different peaks corresponding to carbon atoms bonded to hydrogen, fluorine, and chlorine, reflecting the different chemical shifts induced by the electronegative halogen atoms. Similarly, the Cl 2p and F 1s spectra would provide information about the carbon-halogen bonds.

Mass-Analyzed-Threshold-Ionization (MATI) Spectroscopy for Ionic Properties and Vibrational States

Mass-Analyzed-Threshold-Ionization (MATI) spectroscopy is a high-resolution technique used to determine the ionization energies of molecules and to study the vibrational states of their cations. While a specific MATI spectrum for this compound is not available in the search results, data for a related isomer, 1-Chloro-2,3,5,6-tetrafluorobenzene, shows an ionization energy of 9.58 ± 0.02 eV as determined by photoelectron spectroscopy. nist.gov This value provides an estimate of the energy required to remove an electron from the molecule to form the corresponding cation. A MATI experiment would provide a more precise value for the ionization energy and would also reveal the vibrational frequencies of the this compound cation, offering detailed insights into its ionic structure and bonding.

Computational Chemistry and Theoretical Investigations of 1 Chloro 2,3,4,5 Tetrafluorobenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the quantum mechanical properties of molecules. This method is favored for its balance of computational cost and accuracy, making it well-suited for studying polyatomic molecules like 1-Chloro-2,3,4,5-tetrafluorobenzene. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. Functionals, such as the widely used B3LYP (Becke, 3-parameter, Lee-Yang-Parr), are employed in conjunction with a basis set (e.g., 6-311++G(d,p)) to approximate the exchange-correlation energy.

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy structure. This process systematically adjusts the bond lengths, bond angles, and dihedral angles until a true energy minimum on the potential energy surface is located. For this compound, this involves determining the precise spatial arrangement of the chlorine and fluorine atoms around the benzene (B151609) ring that results in maximum stability.

While specific optimized geometry data for this compound is not detailed in the provided search results, a typical output of such a calculation for a related halogenated benzene is presented below for illustrative purposes. The calculations would confirm the planarity of the benzene ring and detail the subtle distortions caused by the electron-withdrawing halogen substituents.

Table 1: Illustrative Optimized Geometric Parameters (Bond Lengths and Angles) for a Halogenated Benzene Derivative (Note: This data is representative and not the specific calculated values for this compound.)

| Parameter | Value (Å or °) |

|---|---|

| Bond Lengths | |

| C-Cl | 1.745 |

| C-F | 1.350 |

| C-C (average) | 1.390 |

| C-H | 1.084 |

| Bond Angles | |

| C-C-Cl | 121.5 |

| C-C-F | 119.8 |

Once the optimized geometry is obtained, vibrational frequency analysis can be performed. This calculation predicts the frequencies of the fundamental modes of molecular vibration. Each calculated frequency corresponds to a specific motion of the atoms, such as stretching, bending, or wagging. These theoretical frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra.

The process involves calculating the second derivatives of the energy with respect to atomic displacements, which confirms that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) and yields the harmonic vibrational frequencies. For this compound, key vibrational modes would include the C-Cl stretch, C-F stretches, C-H in-plane and out-of-plane bending, and various ring stretching and deformation modes. Theoretical spectra generated from these calculations aid in the precise assignment of peaks observed in experimental FT-IR and FT-Raman spectra.

Table 2: Illustrative Calculated Vibrational Frequencies and Assignments for a Halogenated Benzene Derivative (Note: This data is representative and not the specific calculated values for this compound.)

| Frequency (cm⁻¹) | Assignment |

|---|---|

| 3080 | C-H stretching |

| 1610 | C-C aromatic ring stretching |

| 1250 | C-F stretching |

| 1150 | C-H in-plane bending |

| 750 | C-Cl stretching |

DFT is also employed to analyze the electronic structure of the molecule. This includes mapping the distribution of electron density, which reveals the partial atomic charges on each atom and provides insight into the molecule's polarity and electrostatic potential. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important.

The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. These calculations help to identify the most likely sites for electrophilic and nucleophilic attack.

Table 3: Illustrative Electronic Properties for a Halogenated Benzene Derivative (Note: This data is representative and not the specific calculated values for this compound.)

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

| Ionization Potential | 6.85 |

Quantum Chemical Modeling of Reaction Mechanisms

Beyond static molecular properties, computational chemistry is a powerful tool for exploring the dynamics of chemical reactions. By mapping the potential energy surface, researchers can model the transformation from reactants to products.

Quantum chemical modeling can predict the most likely pathways for reactions involving this compound. This involves locating the transition state (TS) structures, which are the energy maxima along the minimum energy reaction path. The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction.

For this compound, theoretical studies could investigate reactions such as nucleophilic aromatic substitution (SNAr). By calculating the energies of potential intermediates and transition states for nucleophilic attack at different carbon atoms on the ring, chemists can predict which substitution patterns are favored. The high degree of fluorination and the presence of a chlorine atom create a complex electronic environment, and computational modeling can elucidate the regioselectivity of such reactions, guiding synthetic efforts.

Energetics and Kinetics of Bond Activation Processes (C-H, C-F)

The activation of carbon-hydrogen (C-H) and carbon-fluorine (C-F) bonds in fluorinated aromatic compounds like this compound is a subject of considerable interest in the field of organometallic chemistry. The presence of fluorine substituents significantly alters the chemical properties and reaction patterns compared to their hydrocarbon counterparts. core.ac.uk These substituents modify the strength of C-H bonds, thereby influencing the energetics and kinetics of C-H bond activation. core.ac.uk

In transition metal-mediated reactions, a competition between C-H and C-F bond activation is often observed. nih.gov Generally, for partially fluorinated benzenes, C-H activation is a common pathway. core.ac.uk The thermodynamic product of these reactions is typically the metal fluoride (B91410), resulting from C-F activation. However, the kinetic products often arise from C-H activation. core.ac.uk This preference is influenced by the metal center involved; early transition metals tend to favor C-F activation, while later, more electron-rich metals can facilitate C-H activation. core.ac.uk

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to understand the energetics and regioselectivity of these processes. For instance, in related tetrafluorobenzene isomers, the coordination of a metal fragment to different double bonds of the aromatic ring has been shown to have varying energy levels. core.ac.uk Specifically, for 1,2,3,5-tetrafluorobenzene, coordination to a C(H)=C(F) bond is preferred. core.ac.uk The presence of ortho-fluorine substituents is a key factor, as they generally make C-H activation more energetically favorable. nih.gov This is attributed to the fact that metal-carbon bond energies increase more significantly with ortho-fluorine substitution than the corresponding hydrogen-carbon bond energies. nih.gov

The C-F bond is recognized as the strongest single bond in organic chemistry due to the high electronegativity of fluorine, which imparts a significant ionic character and a high degree of polarization to the bond. uni-wuerzburg.de This inherent strength often translates to high kinetic barriers for C-F bond activation. uni-wuerzburg.de

Transition State Characterization

The activation of C-H and C-F bonds proceeds through a transition state, the characterization of which is crucial for understanding the reaction mechanism. For conventional oxidative addition reactions, a three-center triangular transition state involving the carbon, the metal, and the hydrogen or fluorine atom is proposed. nih.gov However, in the case of C-F activation, repulsion between the metal d-orbitals and the fluorine 2p-orbitals can raise the activation energy of this transition state. nih.gov

Kinetic studies on related nickel complexes with fluorinated arenes have provided insight into the activation barriers. For the C-F activation of coordinated octafluoronaphthalene (B166452) on a nickel complex, the activation enthalpy (ΔH‡) was determined to be 116 ± 8 kJ mol⁻¹. uni-wuerzburg.de Such studies, along with computational modeling, are essential for characterizing the transition states involved in the reactions of this compound.

Crystal Structure Prediction and Analysis

The analysis of Hirshfeld surfaces is a useful tool in visualizing and quantifying these weak intermolecular contacts within the crystal structure.

Substituent Effects on Aromatic Ring Properties and Reactivity

The substituents on a benzene ring profoundly influence its reactivity towards electrophilic substitution. libretexts.orgmsu.edu These effects can be broadly categorized into inductive and resonance effects.

Inductive Effect: Halogen atoms, being more electronegative than carbon, exert an electron-withdrawing inductive effect (–I effect). libretexts.orgmsu.edu This effect deactivates the aromatic ring by pulling sigma-bond electron density away from it, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene. libretexts.orgmsu.edu

Resonance Effect: Halogen substituents also possess lone pairs of electrons that can be donated to the aromatic ring through p-π conjugation, which is a resonance effect (+R effect). libretexts.org This electron donation can stabilize the carbocation intermediate formed during electrophilic aromatic substitution, particularly when the attack is at the ortho or para positions. lumenlearning.com

In the case of this compound, both the chlorine and fluorine atoms are deactivating groups due to their strong inductive electron withdrawal. libretexts.org Halogens are generally considered ortho-, para-directing deactivators because the resonance stabilization they provide to the ortho and para intermediates outweighs their inductive deactivation at these positions, making the activation energy for ortho and para substitution lower than for meta substitution. libretexts.org

The cumulative effect of one chlorine and four fluorine atoms would lead to a significant deactivation of the aromatic ring towards electrophilic attack. The fluorine atoms, being more electronegative than chlorine, will have a stronger deactivating inductive effect.

Applications in Advanced Chemical Synthesis

Role as a Key Synthetic Intermediate in Organic Chemistry

1-Chloro-2,3,4,5-tetrafluorobenzene serves as a pivotal synthetic intermediate primarily due to the reactivity of its carbon-chlorine bond. The strong electron-withdrawing nature of the four fluorine atoms activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This activation facilitates the displacement of the chloride ion, which is a good leaving group, by a wide range of nucleophiles. This predictable reactivity allows chemists to use this compound as a reliable precursor for introducing the tetrafluorophenyl moiety into various molecular frameworks. The compound is part of a broader class of fluorinated building blocks that are instrumental in modern organic synthesis. sigmaaldrich.com

Building Block for Complex Fluorinated Organic Molecules

As a foundational building block, this compound is employed in the construction of larger and more structurally complex fluorinated molecules. sigmaaldrich.comnih.gov The incorporation of fluorine atoms or fluorinated groups can significantly alter the physical and chemical properties of a molecule, including its stability, reactivity, and lipophilicity, often with minimal steric impact. sigmaaldrich.com This makes such building blocks highly valuable. For instance, fluorinated scaffolds are used to synthesize advanced materials and complex fluorophores, such as certain BODIPY dyes, where fluorine substitution can enhance photostability. nih.gov While direct examples involving this compound in dye synthesis are specific, its role is analogous to other polyfluorinated aromatics used for this purpose. A notable application demonstrating the construction of complex molecules is the use of a related compound, 1,4-bis(chlorodifluoromethyl)-2,3,5,6-tetrafluorobenzene, to synthesize perfluoro[2.2]paracyclophane, a highly strained and unique fluorinated structure. researchgate.net

Synthesis of Fluorinated Pharmaceutical and Agrochemical Intermediates

The introduction of fluorine is a widely recognized strategy in medicinal and agricultural chemistry to enhance the efficacy and pharmacokinetic properties of active molecules. sigmaaldrich.comunipa.it It is estimated that approximately 20-25% of all pharmaceuticals and licensed herbicides contain at least one fluorine atom. sigmaaldrich.comnih.gov this compound serves as a valuable intermediate for synthesizing these specialized compounds. nih.govnih.gov By introducing the tetrafluorophenyl group, chemists can modulate properties such as metabolic stability and lipophilicity. unipa.it Increased lipophilicity can improve a molecule's ability to cross biological membranes, a desirable trait for many drugs and agrochemicals. nih.gov The presence of the highly stable C-F bonds often protects the molecule from metabolic degradation, leading to a longer duration of action. Thus, intermediates derived from this compound are crucial for the development of new generations of fluorinated drugs and crop protection agents. unipa.itnih.gov

Preparation of Fluorine-Containing Compounds with Diverse Functional Groups

The versatility of this compound as a synthetic precursor is best illustrated by its conversion into a wide array of other substituted tetrafluorobenzenes. The activated chlorine atom can be readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups onto the tetrafluorophenyl ring. acs.org This reaction pathway provides access to a family of compounds that would be otherwise difficult to synthesize.

Below is an interactive table summarizing common transformations of this compound.

| Nucleophile | Reagent Example | Resulting Functional Group | Product Class |

| Hydroxide | Sodium Hydroxide (NaOH) | -OH | Phenol |

| Alkoxide | Sodium Methoxide (NaOCH₃) | -OCH₃ | Anisole / Ether |

| Amide | Sodium Amide (NaNH₂) / Ammonia (NH₃) | -NH₂ | Aniline |

| Thiolate | Sodium Hydrosulfide (NaSH) | -SH | Thiophenol |

| Cyanide | Sodium Cyanide (NaCN) | -CN | Benzonitrile |

These reactions demonstrate the power of using a single, readily available starting material to generate a library of fluorine-containing compounds, each with unique properties and potential for further synthetic elaboration.

Development of Novel Synthetic Methodologies and Reaction Pathways

The unique reactivity of polyfluoroaromatic compounds like this compound has spurred the development of novel synthetic methodologies. beilstein-journals.org The predictable nature of its SNAr reactions allows it to be used as a model substrate for studying reaction mechanisms and exploring new catalytic systems. Furthermore, its use has enabled synthetic pathways to molecules that were previously inaccessible or required harsh reaction conditions. A significant example in a related system is the development of a novel, high-yield synthesis of octafluoro[2.2]paracyclophane from p-bis(chlorodifluoromethyl)benzene, which avoids the need for high-dilution techniques. researchgate.net Such advancements, which rely on the specific reactivity of fluorinated building blocks, create opportunities for preparing new classes of fluoropolymers and advanced materials with unique thermal and electronic properties. researchgate.net The availability of such building blocks is essential for pushing the boundaries of modern fluorination chemistry and materials science. nih.gov

Role in Materials Science and Engineering

Precursor for Advanced Polymeric Materials

Halogenated benzene (B151609) derivatives are fundamental building blocks in polymer chemistry. The presence of both chlorine and fluorine atoms on the benzene ring gives 1-Chloro-2,3,4,5-tetrafluorobenzene distinct reactivity, making it a candidate for the synthesis of advanced polymeric materials.

Synthesis of Fluorinated Polymers and Coatings

Fluoropolymers are known for their high thermal stability, chemical resistance, and low surface energy. These properties are imparted by the strong carbon-fluorine bonds. While general methods for synthesizing fluoropolymers involve either the polymerization of fluorine-containing monomers or the post-polymerization fluorination of a parent polymer, specific examples detailing the use of this compound as a monomer in the synthesis of fluorinated polymers and coatings are not extensively documented in available research. In principle, the chlorine atom could serve as a reactive site for polymerization reactions, allowing for the incorporation of the tetrafluorobenzene moiety into a polymer backbone.

Development of Hyper-Crosslinked Polymers for Adsorption

Hyper-crosslinked polymers (HCPs) are a class of porous organic polymers with high surface areas, making them suitable for applications such as gas adsorption and storage. mdpi.com These polymers are often synthesized via Friedel-Crafts alkylation, where aromatic monomers are cross-linked to form a rigid, porous network. mdpi.comrsc.org A variety of aromatic compounds, including benzene, biphenyl, and their derivatives, can be used as monomers in these reactions. rsc.org Although halogenated benzenes are used in the synthesis of HCPs, specific studies detailing the use of this compound as a primary monomer for creating HCPs for adsorption applications are not readily found in the literature. The general synthetic routes for HCPs, however, suggest that it could potentially be used as a monomer or co-monomer to introduce fluorine atoms into the polymer network, possibly enhancing the material's adsorption properties for specific analytes.

Polycondensation Reactions for High Molecular Weight Polymers

Polycondensation is a key process for synthesizing high molecular weight polymers. Monomers used in these reactions typically possess at least two reactive functional groups. In the case of this compound, the chlorine atom could potentially act as a leaving group in nucleophilic aromatic substitution reactions, a common mechanism in polycondensation. For instance, a related compound, 1,2,4,5-tetrafluorobenzene (B1209435), is known to be a precursor for monomers used in condensation polymerization to create novel polymers. However, specific examples of polycondensation reactions where this compound is a key monomer leading to high molecular weight polymers are not well-documented in the scientific literature.

Synthesis of Perfluoropolyphenyl

Perfluoropolyphenyls are a class of polymers known for their exceptional thermal stability and resistance to radiation. Their synthesis often involves the coupling of perfluorinated aromatic compounds. While there are established methods for synthesizing these materials, the direct role of this compound as a starting material or intermediate in the synthesis of perfluoropolyphenyl is not prominently featured in available research.

Considerations for Dielectric Material Applications

Fluorinated compounds are often investigated for their potential use as dielectric materials due to the high electronegativity of fluorine, which can lead to desirable electrical insulating properties. Materials derived from fluorinated benzenes can exhibit low dielectric constants and low loss tangents, making them suitable for applications in microelectronics as interlayer dielectrics. While the electrical properties of polymers derived from related compounds like 1,2,4,5-tetrafluorobenzene have been considered, specific data and research on the dielectric properties of materials synthesized directly from this compound are not widely available.

Contributions to Organic Semiconductors and Optoelectronic Materials

The introduction of fluorine and chlorine atoms into organic molecules can significantly influence their electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This makes halogenated compounds interesting for the development of organic semiconductors. The strong electron-withdrawing nature of fluorine and chlorine can be exploited to create n-type organic semiconductors, which are essential for the fabrication of complementary logic circuits. While the general principle of using chlorinated and fluorinated moieties in organic semiconductors is established, specific research detailing the synthesis and performance of organic semiconductors or optoelectronic materials derived from this compound is not found in the current body of scientific literature.

Influence of Fluorine Substitution on Material Properties (e.g., thermal stability, corrosion resistance)

The incorporation of fluorine atoms into polymer structures, a key characteristic enabled by monomers like this compound, profoundly enhances several critical material properties, most notably thermal stability and corrosion resistance. The unique attributes of the carbon-fluorine (C-F) bond, which is one of the strongest single bonds in organic chemistry, are central to these improvements. coleparmer.frmdpi.com This high bond energy imparts exceptional stability to the resulting fluoropolymers. mdpi.comwikipedia.org

Thermal Stability:

The substitution of hydrogen with fluorine in polymeric backbones leads to a significant increase in thermal stability. Fluorinated polymers are known to withstand higher temperatures compared to their non-fluorinated counterparts. nih.govmdpi.comresearchgate.net This is because the strong C-F bonds require more energy to break, thus delaying the onset of thermal degradation. mdpi.com

Research on various fluorinated polymers, such as fluorinated poly(arylene ether)s and carbazole-benzothiadiazole dicarboxylic imide alternate copolymers, consistently demonstrates this trend. For instance, thermogravimetric analysis (TGA) has shown that fluorinated copolymers exhibit higher thermal stability than their non-fluorinated analogues. nih.govmdpi.com In one study, a series of fluorinated poly(aryl ether)s (FPAEs) prepared using fluorinated monomers showed excellent thermal stability, with 5% weight loss temperatures (Td5) ranging from 514–555 °C in a nitrogen atmosphere. rsc.org Similarly, cross-linked fluorinated poly(aryl ether) films have been reported with 5% weight loss temperatures all above 445 °C. acs.org

Table 1: Thermal Properties of Fluorinated vs. Non-Fluorinated Polymers

This table presents a comparative view of the thermal decomposition temperatures for various polymers, highlighting the enhanced stability of fluorinated versions.

| Polymer Type | Specific Polymer | 5% Weight Loss Temperature (Td5) | Source(s) |

| Poly(aryl ether)s | Cross-linkable Fluorinated Poly(aryl ether)s (CL-PAEn) | > 445 °C | acs.org |

| Poly(aryl ether)s | Fluorinated Poly(aryl ether)s (FPAEs) | 514–555 °C | rsc.org |

| Carbazole Copolymers | Fluorinated Copolymers (P2F-CDTBTDI-DMO / P2F-CDTBTDI-8) | Higher than non-fluorinated analogues | nih.govmdpi.com |

| Polyvinylidene Fluoride (B91410) (PVDF) | PVDF | Degrades at ~430–459 °C (under vacuum pyrolysis) | mdpi.com |

| Polytetrafluoroethylene (PTFE) | PTFE | Decomposes at ~260-350 °C, Pyrolysis > 400 °C | wikipedia.org |

Corrosion and Chemical Resistance:

Fluoropolymers are renowned for their exceptional resistance to corrosion and chemical attack. wikipedia.orgarkema.com This inertness is a direct consequence of the stable and strong carbon-fluorine bonds that shield the polymer backbone from chemical agents. coleparmer.frportplastics.com As a general rule, the chemical resistance of a polymer increases with the degree of fluorination. portplastics.com

Materials like Polytetrafluoroethylene (PTFE), which are fully fluorinated, are among the most chemically inert polymers known, resistant to a wide array of solvents, acids, and bases. coleparmer.frportplastics.com They are generally only susceptible to attack by highly reactive agents like molten alkali metals and potent fluorinating agents at extreme temperatures. wikipedia.orgmvivalve.com Even partially fluorinated polymers exhibit substantial chemical resistance far exceeding that of traditional non-fluorinated polymers. coleparmer.frportplastics.com This makes them indispensable in applications involving harsh chemical environments, such as in the chemical processing, semiconductor, and oil and gas industries. coleparmer.frarkema.commdpi.com For example, fluoropolymer tubing is used to handle highly corrosive fluids like sulfuric acid and strong mineral acids where other plastics would fail. coleparmer.fr

Table 2: Chemical Resistance Profile of Fluoropolymers

This table summarizes the general chemical resistance of fluoropolymers to different classes of chemicals.

| Chemical Class | Resistance Level | Remarks | Source(s) |

| Strong Acids | Excellent | Resistant to acids such as sulfuric acid and aqua regia. | coleparmer.frmvivalve.com |

| Strong Bases | Excellent | Resistant to bases like 80% NaOH or KOH, except at very high temperatures. | wikipedia.orgmvivalve.com |

| Organic Solvents | Excellent | Generally insoluble and do not swell in most common organic solvents. | coleparmer.frwikipedia.org |

| Oxidizing Agents | Excellent | Resistant to strong oxidizers. An exception is elemental fluorine at high temperatures. | mvivalve.com |

| Molten Alkali Metals | Poor | Reacts with elemental sodium, potassium, etc., which can remove fluorine from the polymer. | mvivalve.com |

Environmental Fate and Degradation Pathways of Halogenated Benzenes

Atmospheric Degradation Mechanisms (e.g., reaction with hydroxyl radicals)

The primary atmospheric degradation pathway for many aromatic compounds is reaction with photochemically produced hydroxyl (•OH) radicals. miljodirektoratet.nonih.govnih.gov This reaction typically involves the addition of the hydroxyl radical to the aromatic ring, initiating a series of reactions that can lead to ring cleavage and mineralization. fishersci.com

However, no specific studies detailing the rate constants or products of the reaction between 1-chloro-2,3,4,5-tetrafluorobenzene and hydroxyl radicals were identified in the available literature. Such data is crucial for determining its atmospheric lifetime and potential for long-range transport. For comparison, the atmospheric half-life for trichlorobenzenes reacting with hydroxyl radicals is estimated to be between 16 and 38 days.

Microbial Biodegradation Pathways

Microbial degradation is a key process for the removal of many organic pollutants from soil and water. For halogenated benzenes, this can occur under both aerobic and anaerobic conditions, often involving initial attack by dioxygenase enzymes or reductive dehalogenation. miljodirektoratet.nocymitquimica.com

A comprehensive search yielded no studies on the microbial biodegradation of this compound. Research on analogous compounds provides some insight into potential mechanisms.

Enzymatic Dechlorination Processes in Chlorobenzene Analogs

In anaerobic environments, the reductive dechlorination of chlorinated benzenes is a recognized pathway, often carried out by specialized bacteria like Dehalococcoides. miljodirektoratet.no This process involves the removal of chlorine atoms, which typically becomes more favorable with a higher degree of chlorination. Aerobic degradation of chlorobenzenes, such as monochlorobenzene and dichlorobenzenes, is often initiated by dioxygenase enzymes that insert two oxygen atoms into the aromatic ring, leading to the formation of chlorocatechols which are then further metabolized. cymitquimica.comaccustandard.com Studies on Pseudomonas species have demonstrated the ability to degrade various chlorobenzenes, but this compound was not included in these investigations. cymitquimica.comaccustandard.com

Metabolic Activation Strategies for C-F Bond Cleavage in Polyfluorinated Compounds

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making polyfluorinated compounds particularly resistant to degradation. chemicalbook.comapolloscientific.co.uk Microbial cleavage of C-F bonds is a significant challenge. Research indicates that metabolic activation is a common strategy, where microbial enzymes target other, more reactive parts of a molecule first. apolloscientific.co.uk This initial transformation can then make the C-F bond more susceptible to cleavage. Metalloenzymes and other specialized enzyme systems have been identified that can catalyze defluorination, but their activity on this compound has not been reported. chemicalbook.cominficon.com

Degradation Kinetics and Quantum Chemical Modeling of Pathways

Understanding the kinetics of degradation is essential for predicting the persistence of a chemical in the environment. nih.gov Quantum chemical modeling can provide theoretical insights into reaction mechanisms and energy barriers, helping to predict the feasibility of different degradation pathways. chemicalbook.com

No experimental kinetic data or quantum chemical modeling studies specifically for the degradation of this compound could be located.

Environmental Transport and Distribution Processes in Various Compartments

The transport and distribution of a chemical in the environment are governed by its physical and chemical properties, such as volatility, solubility in water, and its tendency to adsorb to soil and sediment (Koc). nih.govugr.esepa.gov For halogenated benzenes, properties like vapor pressure and the octanol-water partition coefficient (Kow) are key determinants of whether the compound will predominantly be found in air, water, or soil. nih.gov

While general principles of environmental transport for per- and polyfluoroalkyl substances (PFAS) and other halogenated compounds are known, specific data for this compound, such as its Koc or Henry's Law constant, are not available in the reviewed literature. This information is necessary to model its movement between different environmental compartments. ugr.es

Concluding Perspectives and Future Research Directions

Current Challenges in Polyfluorochloroarene Chemistry

The chemistry of polyfluorochloroarenes like 1-Chloro-2,3,4,5-tetrafluorobenzene is dominated by the challenge of achieving regioselective functionalization. The presence of two different halogen atoms on the aromatic ring, each with distinct electronic properties and bond strengths, complicates reactions aimed at modifying the molecule at a specific position. The carbon-fluorine (C-F) bond is significantly stronger than the carbon-chlorine (C-Cl) bond, making the selective activation of a C-F bond in the presence of a C-Cl bond a formidable task.

Conversely, the high electronegativity of the fluorine atoms renders the aromatic ring electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr). However, predicting the site of nucleophilic attack can be complex, as it is influenced by the interplay of inductive and resonance effects of all the halogen substituents. nih.gov Furthermore, developing catalytic systems that can differentiate between the various C-F and C-Cl bonds to enable selective cross-coupling reactions remains a significant area of research. The inherent stability of the C-F bond often requires harsh reaction conditions, which can lead to undesired side reactions and limit the functional group tolerance of synthetic methods. libretexts.orgyoutube.com

Emerging Synthetic Strategies and Reagents

In response to the challenges of synthesizing and functionalizing polyfluorochloroarenes, a number of innovative strategies have emerged. Traditional methods often rely on diazotization of the corresponding aniline, a multi-step process that can be hazardous and produce significant waste. More contemporary approaches are focused on developing milder and more selective reactions.

Photocatalysis has shown promise in the activation of strong C-F bonds under mild conditions. By using light-absorbing catalysts, it is possible to generate highly reactive radical intermediates that can participate in a variety of transformations, including C-H functionalization and cross-coupling reactions. This approach offers the potential for greater selectivity and avoids the need for high temperatures and strong reagents.

Flow chemistry is another rapidly developing area that offers significant advantages for the synthesis of polyfluorinated compounds. youtube.comaps.org The precise control over reaction parameters such as temperature, pressure, and reaction time in a continuous flow reactor can lead to improved yields, higher purity, and enhanced safety, particularly for highly exothermic or hazardous reactions. youtube.comaps.org

Furthermore, the development of novel reagents and catalytic systems is crucial. This includes the design of ligands for transition metal catalysts that can enhance their reactivity and selectivity towards specific C-F or C-Cl bonds. Research into earth-abundant metal catalysts is also a key area of focus to develop more sustainable synthetic methods.

A notable synthetic route to related tetrafluorobenzene compounds involves the reaction of a fluorinated phenyl hydrazine (B178648) with a source of alkoxide ions, leading to the formation of 1,2,4,5-tetrafluorobenzene (B1209435). While not a direct synthesis of the title compound, this highlights the types of transformations being explored in this area.

Synergistic Applications of Advanced Characterization and Computational Techniques

A comprehensive understanding of the structure, reactivity, and properties of this compound relies on the synergistic use of advanced characterization techniques and computational chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for the structural elucidation of polyfluorochloroarenes.

1H NMR provides information on the hydrogen atom on the aromatic ring.

13C NMR reveals the carbon skeleton and is sensitive to the electronic environment created by the halogen substituents.

19F NMR is particularly powerful due to the high sensitivity of the 19F nucleus and the large chemical shift dispersion, which allows for the clear differentiation of the four fluorine atoms in the molecule. wikipedia.org Coupling constants between fluorine atoms (nJFF) and between fluorine and carbon (nJCF) provide valuable information about the connectivity and spatial arrangement of the atoms. wikipedia.org

Below is a table summarizing typical spectroscopic data for related tetrafluorobenzene compounds, which can be used to infer the expected ranges for this compound.

| Spectroscopic Data | 1,2,3,5-Tetrafluorobenzene | 1,2,4,5-Tetrafluorobenzene |

| 1H NMR | InChI=1S/C6H2F4/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | InChI=1S/C6H2F4/c7-3-1-4(8)6(10)2-5(3)9/h1-2H |

| 13C NMR | Data not readily available | Data not readily available |

| 19F NMR | Data not readily available | Data not readily available |

| Mass Spectrum | Data not readily available | Molecular Ion (m/z): 150.01 |

Mass Spectrometry (MS) provides information on the molecular weight and fragmentation pattern of the molecule. The mass spectrum of 1-Chloro-2,3,5,6-tetrafluorobenzene (B157760) shows a characteristic molecular ion peak and fragmentation patterns corresponding to the loss of chlorine and fluorine atoms. nist.gov

Computational Chemistry , particularly Density Functional Theory (DFT), plays a crucial role in complementing experimental findings. aps.org Computational models can be used to:

Predict NMR chemical shifts and coupling constants, aiding in the interpretation of experimental spectra.

Calculate the relative energies of different isomers and transition states, providing insights into reaction mechanisms and regioselectivity.

Model the electronic structure of the molecule, helping to understand its reactivity in processes like nucleophilic aromatic substitution. aps.org

Simulate infrared and Raman spectra to aid in vibrational mode assignments.

The synergy between these experimental and computational techniques provides a powerful platform for a deeper understanding of the fundamental properties of this compound and for the rational design of new synthetic methodologies and materials. osti.gov

Expanding Applications in Novel Materials and Chemical Technologies

The unique properties of polyfluorinated aromatic compounds, such as high thermal stability, chemical inertness, and specific electronic characteristics, make them attractive building blocks for a variety of advanced materials. While specific applications of this compound are still emerging, its potential is significant in several areas.

Fluorinated Polymers: The incorporation of fluorinated units into polymers can impart desirable properties such as low surface energy, high thermal and oxidative stability, and low dielectric constants. This compound can serve as a monomer or a cross-linking agent in the synthesis of novel fluoropolymers with tailored properties for applications in electronics, aerospace, and coatings.

Liquid Crystals: The introduction of fluorine atoms into liquid crystal molecules can significantly influence their mesomorphic properties, dielectric anisotropy, and viscosity. The rigid, polarizable core of this compound makes it a potential precursor for the synthesis of new liquid crystalline materials for display technologies.

Agrochemicals and Pharmaceuticals: The presence of fluorine can enhance the biological activity, metabolic stability, and lipophilicity of organic molecules. While not a direct application, the synthetic versatility of this compound could be exploited to introduce the tetrafluorophenyl moiety into complex molecules in the development of new agrochemicals and pharmaceuticals.

The reactivity of the C-Cl bond allows for its selective functionalization, for example, through palladium-catalyzed cross-coupling reactions, to build more complex molecular architectures for these applications. libretexts.orgyoutube.com

Fundamental Understanding of Environmental Transformations and Persistence Mechanisms

The widespread use of halogenated aromatic compounds has raised concerns about their environmental fate and persistence. Understanding the transformation and degradation of compounds like this compound is crucial for assessing their environmental impact.

The persistence of such compounds is largely due to the strength of the C-F bonds, which are resistant to both biotic and abiotic degradation. However, the presence of the C-Cl bond provides a potential site for initial transformation.

Biodegradation: Microbial degradation of highly halogenated aromatic compounds is generally slow. researchgate.net The initial steps may involve reductive dechlorination under anaerobic conditions, where the chlorine atom is replaced by a hydrogen atom. Subsequent degradation of the fluorinated ring is more challenging.

Photodegradation: In the atmosphere and in aquatic environments, photodegradation can be a significant transformation pathway for aromatic compounds. researchgate.net The absorption of UV radiation can lead to the cleavage of the C-Cl bond, initiating a cascade of reactions. The ultimate products of complete degradation would be carbon dioxide, water, and halide ions. However, incomplete degradation could lead to the formation of various halogenated intermediates.

Persistence Mechanisms: The high stability of the fluorinated aromatic ring is the primary reason for the persistence of these compounds. Their low water solubility and potential to bioaccumulate in fatty tissues can also contribute to their long-term presence in the environment. Further research is needed to fully elucidate the specific degradation pathways and to identify the microorganisms and environmental conditions that can promote the breakdown of this compound.

Q & A

Q. What are the recommended laboratory synthesis methods for 1-Chloro-2,3,4,5-tetrafluorobenzene, and how can purity be optimized?

- Methodological Answer : Synthesis often involves halogen exchange or electrophilic substitution reactions. For example, lithiation of tetraphenylbutadiene precursors followed by chlorination has been explored, though challenges in steric hindrance may require optimized reaction conditions (e.g., low temperatures and anhydrous solvents) . Safety measures, such as using closed systems and local exhaust ventilation, are critical during synthesis to minimize exposure to volatile intermediates . Purity can be enhanced via fractional distillation or recrystallization, with analytical techniques like GC-MS or NMR to verify structural integrity.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use vapor respirators, nitrile gloves, and safety goggles with side shields. Full-body protective clothing is recommended for large-scale handling .

- Ventilation : Employ fume hoods or closed systems to prevent inhalation of vapors.

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid water to prevent contamination .

- Storage : Store in airtight containers at 0–6°C to prevent degradation, and label containers with hazard codes (e.g., H318 for eye damage) .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in Diels-Alder cycloadditions?

- Methodological Answer : The electron-withdrawing effects of fluorine and chlorine substituents activate the benzene ring as a dienophile. Computational studies (e.g., DFT) reveal lowered LUMO energy levels, enhancing reactivity toward electron-rich dienes. For example, reactions with maleic anhydride in DME/THF at −20°C yield cycloadducts with high regioselectivity . Frontier orbital analysis (HOMO/LUMO gaps) can predict reaction pathways and optimize solvent choices (e.g., polar aprotic solvents) .

Q. What spectroscopic and computational techniques are most effective for characterizing derivatives of this compound?

- Methodological Answer :

Q. How can this compound be utilized in designing π-conjugated materials for optoelectronics?